A Comprehensive Technical Guide to the Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
A Comprehensive Technical Guide to the Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
This guide provides an in-depth exploration of the synthesis of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this synthetic process.
Introduction and Strategic Overview
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, also known as N-(2-tert-butylphenyl)succinamic acid, belongs to the class of N-aryl succinamic acids.[1] The structure features a sterically hindered aniline derivative, 2-tert-butylaniline, connected to a four-carbon dicarboxylic acid moiety, succinic acid, via an amide linkage. The synthesis strategy hinges on a classic nucleophilic acyl substitution reaction: the acylation of an amine with a cyclic acid anhydride. This approach is efficient and generally high-yielding.[2]
The bulky tert-butyl group ortho to the amine functionality on the phenyl ring introduces significant steric hindrance.[3][4] This feature can influence the reaction kinetics and necessitates careful consideration of reaction conditions to ensure complete conversion. The overall synthetic workflow can be logically divided into three core stages: reaction execution, product isolation and purification, and finally, structural verification.
Below is a conceptual overview of the entire process, from starting materials to the final, characterized product.
Caption: High-level workflow for the synthesis of the target compound.
The Chemistry: Mechanism of Amide Formation
The core of this synthesis is the ring-opening reaction of succinic anhydride, an electrophile, by the nucleophilic 2-tert-butylaniline.[5] Acid anhydrides are sufficiently reactive to acylate primary amines without the need for coupling agents, which are often required when starting from a carboxylic acid.[6][7]
The reaction proceeds via a two-step mechanism:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer and Ring Opening: The tetrahedral intermediate is unstable. An intramolecular proton transfer, followed by the collapse of the intermediate, results in the opening of the anhydride ring. This forms the final product, which contains both a carboxylic acid and an amide functional group.[5][6]
The detailed mechanism is illustrated below.
Caption: Reaction mechanism for the formation of the target amide.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-tert-Butylaniline | 149.23 | 5.0 g | 33.5 | Purity >98%[4] |
| Succinic Anhydride | 100.07 | 3.35 g | 33.5 | Finely powdered |
| Toluene | - | 75 mL | - | Anhydrous |
| Hydrochloric Acid (1 M) | - | 50 mL | - | For workup |
| Deionized Water | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylaniline (5.0 g, 33.5 mmol) and anhydrous toluene (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Anhydride: Add finely powdered succinic anhydride (3.35 g, 33.5 mmol) to the solution in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aniline.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate as a white solid. Further cooling in an ice bath can enhance precipitation.
-
Initial Product Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove any soluble impurities.
-
Purification - Acid Wash: Transfer the crude solid to a beaker and add 50 mL of 1 M hydrochloric acid. Stir the suspension for 15-20 minutes. This step is crucial to remove any unreacted 2-tert-butylaniline by converting it to its water-soluble hydrochloride salt.[8]
-
Purification - Water Wash: Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes any residual acid and other water-soluble impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.
Purification by Recrystallization (Optional)
For obtaining a highly pure product, recrystallization is recommended.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system. The product should be soluble in hot ethanol and less soluble upon the addition of water.
-
Procedure: Dissolve the dried product in a minimal amount of hot ethanol. While the solution is still hot, add deionized water dropwise until a slight turbidity persists. Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the resulting needle-shaped crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[9]
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Expect characteristic peaks for the aromatic protons, the tert-butyl group, the methylene protons of the succinate backbone, and the amide and carboxylic acid protons. |
| ¹³C NMR | Expect distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. |
| FT-IR (ATR) | Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (249.30 g/mol ) should be observed.[1] |
Safety and Handling
-
2-tert-Butylaniline: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Succinic Anhydride: Causes serious eye damage. Handle with care and avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Use in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
Conclusion
The synthesis of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid via the acylation of 2-tert-butylaniline with succinic anhydride is a robust and straightforward procedure. The key to a successful synthesis lies in the careful execution of the reaction, particularly the purification steps designed to remove unreacted starting materials. The protocol described herein provides a reliable method for obtaining a high-purity product, suitable for further applications in research and development. The characterization data serves as a crucial validation of the product's identity and purity, ensuring the integrity of subsequent experimental work.
References
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PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
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Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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